N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide
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Overview
Description
N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide: is an organic compound with the molecular formula C10H16N2O2 . This compound is characterized by the presence of a furan ring, an amine group, and an acetamide group. It is a derivative of furan, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide typically involves the reaction of 5-methylfuran-2-yl)methanol with ethylamine and acetic anhydride . The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 70°C
Solvent: Often carried out in an organic solvent such as or
Catalyst: Acid catalysts like or may be used to facilitate the reaction
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Continuous addition: of reactants
Temperature control: to maintain optimal reaction conditions
Purification: steps such as or to isolate the final product
Chemical Reactions Analysis
Types of Reactions: N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid
Reduction: The amine group can be reduced to form the corresponding amine
Substitution: The acetamide group can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like or in acidic conditions
Reduction: Reagents like or
Substitution: Nucleophiles such as or under basic conditions
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid
Reduction: Corresponding amine
Substitution: Various substituted acetamides
Scientific Research Applications
N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and amine group play crucial roles in these interactions, allowing the compound to exert its effects through various biochemical pathways.
Comparison with Similar Compounds
- N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)formamide
- N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)propionamide
- N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)butyramide
Uniqueness: N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications.
Properties
CAS No. |
1042538-94-2 |
---|---|
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.2 |
Purity |
91 |
Origin of Product |
United States |
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